
Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of ethanethioic acid, featuring a phenylmethoxy group and a tert-butyl ester group
Vorbereitungsmethoden
The synthesis of ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester typically involves esterification reactions. One common method is the reaction of ethanethioic acid with phenylmethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents and conditions for these reactions include organic solvents like dichloromethane and temperature control to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release active compounds, while the phenylmethoxy group can participate in aromatic interactions. These interactions can modulate biological pathways and enzyme activities, contributing to the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylethyl) ester can be compared with similar compounds such as:
Ethanethioic acid, (phenylthio)-, S-(1,1-dimethylethyl) ester: This compound has a phenylthio group instead of a phenylmethoxy group, leading to different reactivity and applications.
Ethanethioic acid, (phenylmethoxy)-, S-(1,1-dimethylpropyl) ester: The difference in the ester group affects the compound’s physical properties and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
133756-18-0 |
|---|---|
Molekularformel |
C13H18O2S |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
S-tert-butyl 2-phenylmethoxyethanethioate |
InChI |
InChI=1S/C13H18O2S/c1-13(2,3)16-12(14)10-15-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
JSWCIZWKECARAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC(=O)COCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
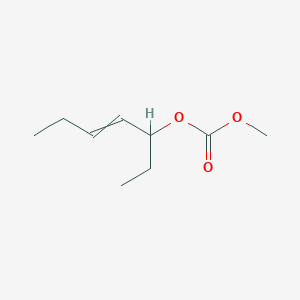
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
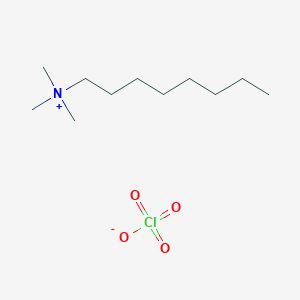
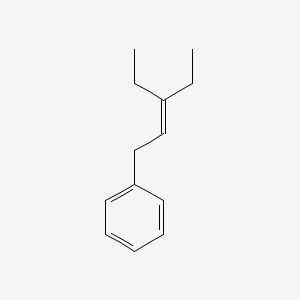
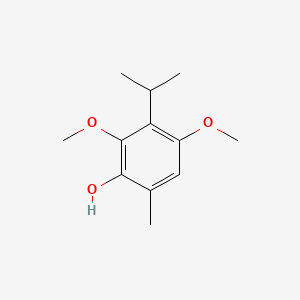
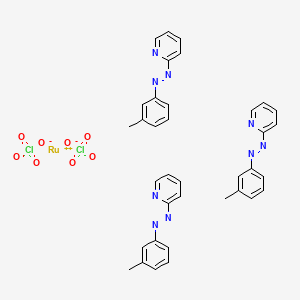
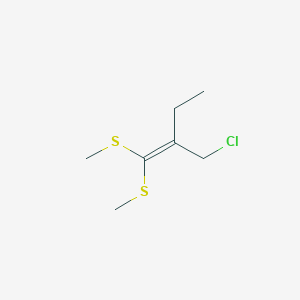
silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)
